molecular formula C13H15NO4 B8370886 2-(4-Methoxy-benzoylamino)-pent-4-enoic acid

2-(4-Methoxy-benzoylamino)-pent-4-enoic acid

Cat. No. B8370886
M. Wt: 249.26 g/mol
InChI Key: GZDBPNUSRJIBPV-UHFFFAOYSA-N
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Patent
US06642389B2

Procedure details

10.56 g of the above prepared 2-(4-methoxy-benzoylamino)-pent-4-enoic acid ethyl ester (38.1 mmol) was dissolved in 120 ml of THF/EtOH=1/1 and treated at 0° with 38 ml of 2N NaOH. The reaction mixture was kept at this temperature for 3 h. It was then poured onto crashed ice/HCl, extracted twice with AcOEt, washed with brine, and dried over natrium sulfate. Evaporation of the solvents, followed by crystallisation from AcOEt at −20°, yielded 8.41 g of the title acid as white crystals of m.p. 121-124°.
Name
2-(4-methoxy-benzoylamino)-pent-4-enoic acid ethyl ester
Quantity
38.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
THF EtOH
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:20])[CH:5]([NH:9][C:10](=[O:19])[C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1)[CH2:6][CH:7]=[CH2:8])C.[OH-].[Na+]>C1COCC1.CCO>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([C:10]([NH:9][CH:5]([CH2:6][CH:7]=[CH2:8])[C:4]([OH:20])=[O:3])=[O:19])=[CH:16][CH:15]=1 |f:1.2,3.4|

Inputs

Step One
Name
2-(4-methoxy-benzoylamino)-pent-4-enoic acid ethyl ester
Quantity
38.1 mmol
Type
reactant
Smiles
C(C)OC(C(CC=C)NC(C1=CC=C(C=C1)OC)=O)=O
Step Two
Name
Quantity
38 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
THF EtOH
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1.CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
It was then poured
EXTRACTION
Type
EXTRACTION
Details
extracted twice with AcOEt
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over natrium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents
CUSTOM
Type
CUSTOM
Details
followed by crystallisation from AcOEt at −20°
CUSTOM
Type
CUSTOM
Details
yielded 8.41 g of the title acid as white crystals of m.p. 121-124°

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=CC=C(C(=O)NC(C(=O)O)CC=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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